

Comparative Study of Beta-Delayed Neutron Emission from Light Nuclei

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals

This guide provides a comparative analysis of beta-delayed neutron emission characteristics for a selection of light, neutron-rich nuclei. The data presented is compiled from various experimental studies and aims to offer a clear, quantitative comparison for researchers in nuclear physics and related fields. Detailed experimental protocols for the cited studies are provided, along with visualizations of the key processes and experimental workflows.

Introduction to Beta-Delayed Neutron Emission

Beta-delayed neutron emission is a two-step nuclear decay process that occurs in neutron-rich nuclei far from the valley of stability. In this process, a precursor nucleus first undergoes beta decay (β^-), transforming a neutron into a proton and emitting an electron and an antineutrino. This decay populates an excited state in the daughter nucleus. If the excitation energy of this daughter nucleus is greater than its neutron separation energy (Sn), it can de-excite by emitting a neutron, leading to the final product nucleus. This process is crucial for understanding nuclear structure, astrophysical nucleosynthesis (the r-process), and the control of nuclear reactors.

Comparative Data of Light Nuclei

The following tables summarize the experimentally determined half-lives (T1/2) and betadelayed neutron emission probabilities (Pn) for various isotopes of Lithium, Beryllium, Boron,

Carbon, Nitrogen, and Oxygen. The Pn value represents the percentage of beta decays that result in the emission of at least one neutron.

Table 1: Beta-Delayed Neutron Emission Data for Lithium Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
9Li	178.2	50.8 ± 1.0
11Li	8.75	86.3 ± 0.9

Table 2: Beta-Delayed Neutron Emission Data for Beryllium Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
11Be	13810	0.0007
12Be	21.46	0.50 ± 0.03
14Be	4.84	99.0 ± 1.0

Table 3: Beta-Delayed Neutron Emission Data for Boron Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
12B	20.20	0.0027
13B	17.33	0.039
14B	13.8	9.0 ± 1.0
15B	10.0	93.6 ± 1.7
17B	5.08	95.0 ± 2.0
19B	2.92	91.0 ± 11.0

Table 4: Beta-Delayed Neutron Emission Data for Carbon Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
16C	747	0.0001
17C	193	34.6 ± 2.0
18C	92	26.0 ± 2.0
19C	49	47.0 ± 3.0
20C	16	50.0 ± 13.0
22C	6.1	61.0 ± 14.0

Table 5: Beta-Delayed Neutron Emission Data for Nitrogen Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
16N	7130	0.00012
17N	4173	95.1 ± 0.7
18N	624	11.2 ± 0.9
19N	329	49.0 ± 3.0
20N	130	54.0 ± 7.0
21N	84	80.0 ± 7.0
22N	19.9	45.0 ± 5.0
23N	14.1	42.2 ± 6.4

Table 6: Beta-Delayed Neutron Emission Data for Oxygen Isotopes

Isotope	Half-life (T1/2) [ms]	Neutron Emission Probability (Pn) [%]
170	Stable	-
180	Stable	-
190	26462	0.0000002
200	13510	0.00001
210	3420	28.0 ± 2.0
220	2250	13.0 ± 1.0
230	82	43.0 ± 10.0
240	77	19.0 ± 4.0

Experimental Protocols

The data presented in this guide were obtained through various experimental techniques. Below are detailed methodologies for two common approaches: beta-neutron coincidence measurements and neutron time-of-flight spectroscopy.

Beta-Neutron Coincidence Measurement at RIKEN (BRIKEN)

This method is employed by the BRIKEN (Beta-delayed neutron measurements at RIKEN) collaboration to determine half-lives and Pn values of exotic nuclei.[1][2]

Experimental Workflow:

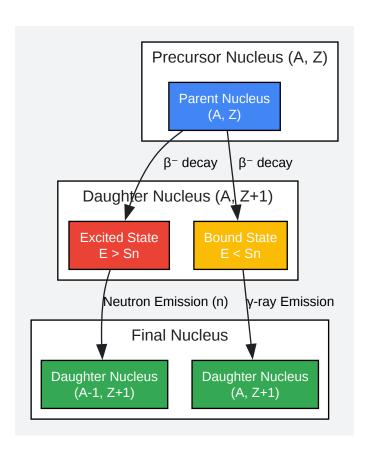
Production and Separation of Exotic Nuclei: A high-energy primary beam (e.g., 238U) from
the RIKEN Radioactive Isotope Beam Factory (RIBF) impinges on a production target (e.g.,
Beryllium). The resulting cocktail of reaction products is then passed through the BigRIPS
fragment separator, which uses magnetic fields to select and identify the specific isotopes of
interest.[2]

- Implantation and Beta Detection: The selected exotic nuclei are implanted into a positionsensitive silicon detector array. This detector records the time and position of each ion implantation and subsequent beta decay.
- Neutron Detection: Surrounding the implantation detector is a large array of 3He proportional counters embedded in a polyethylene moderator. This setup is designed for high-efficiency detection of the emitted neutrons.
- Coincidence Measurement: The detection of a beta particle in the silicon detector triggers a
 time window during which the neutron detectors look for a coincident neutron event. The time
 correlation between the implantation of an ion and its subsequent beta decay is used to
 determine the half-life of the isotope.
- Data Analysis: The Pn value is calculated from the ratio of the number of beta-neutron coincidence events to the total number of beta decays, corrected for the neutron detection efficiency.

Neutron Time-of-Flight (ToF) Spectroscopy

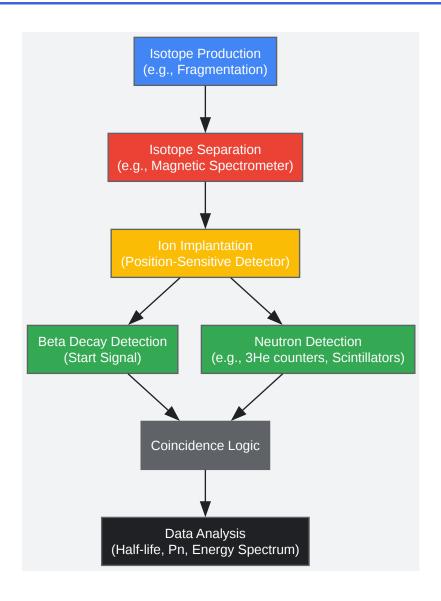
This technique is used to measure the energy spectrum of the emitted neutrons.

Experimental Protocol:


- Production and Implantation: Similar to the coincidence method, exotic nuclei are produced, separated, and implanted into a thin detector that provides a start signal for the time-of-flight measurement upon beta decay.
- Neutron Detection Array: An array of neutron detectors (e.g., plastic scintillators) is placed at a known distance from the implantation point.
- Time-of-Flight Measurement: The time difference between the detection of the beta particle (start signal) and the detection of a neutron in the remote detector array (stop signal) is measured.
- Energy Calculation: The kinetic energy of the neutron is determined from its time-of-flight and the known flight path distance.

• Spectrum Generation: By collecting a statistically significant number of events, a neutron energy spectrum can be constructed. This spectrum provides valuable information about the energy levels in the daughter nucleus.

Visualizations


The following diagrams illustrate the beta-delayed neutron emission process and a typical experimental workflow.

Click to download full resolution via product page

Caption: Beta-delayed neutron emission process.

Click to download full resolution via product page

Caption: A typical experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. BRIKEN TRIUMF [fiveyearplan.triumf.ca]

 To cite this document: BenchChem. [Comparative Study of Beta-Delayed Neutron Emission from Light Nuclei]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200482#comparative-study-of-beta-delayed-neutron-emission-from-light-nuclei]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com